
4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde is a chemical compound with the molecular formula C16H11NO2 and a molecular weight of 249.26 g/mol It is characterized by the presence of an oxindole moiety linked to a benzaldehyde group through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde typically involves the condensation of isatin (1H-indole-2,3-dione) with 4-formylbenzaldehyde under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various halogenated or nitrated derivatives .
Applications De Recherche Scientifique
4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirooxindoles: These compounds share a similar oxindole core structure and are known for their diverse biological activities.
Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid have structural similarities and are studied for their biological effects.
Uniqueness
4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde is unique due to its specific combination of an oxindole moiety and a benzaldehyde group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C16H11NO2 |
|---|---|
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
4-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]benzaldehyde |
InChI |
InChI=1S/C16H11NO2/c18-10-12-7-5-11(6-8-12)9-14-13-3-1-2-4-15(13)17-16(14)19/h1-10H,(H,17,19)/b14-9- |
Clé InChI |
YDCGDCAJTVTWLJ-ZROIWOOFSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)C=O)/C(=O)N2 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)C=O)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



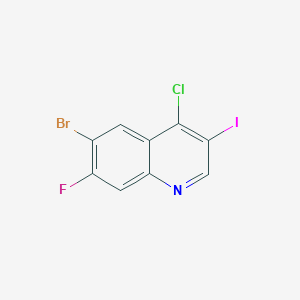
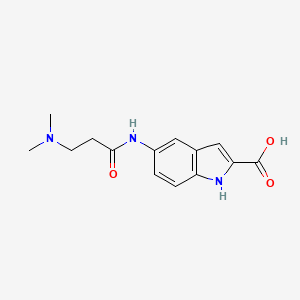
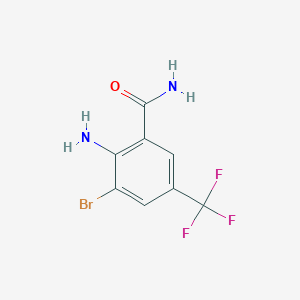
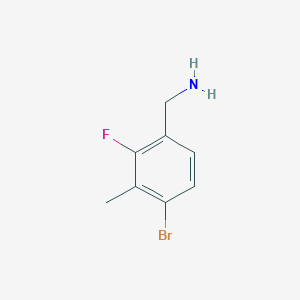
![tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12969371.png)
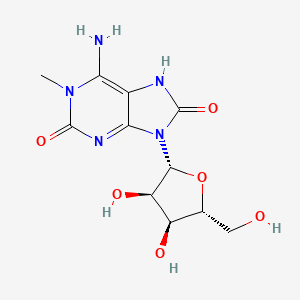
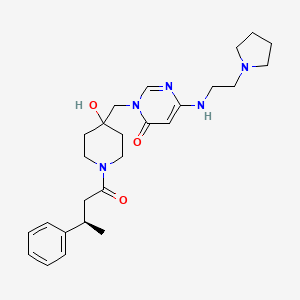
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one](/img/structure/B12969411.png)
![tert-butyl N-[4-(3-chloropropylamino)-4-oxobutyl]carbamate](/img/structure/B12969412.png)
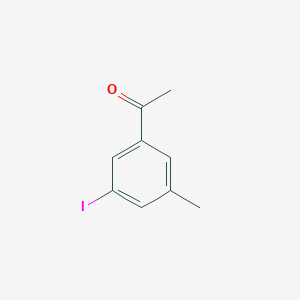
![Methyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12969417.png)
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12969418.png)

